methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate
Description
Methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a synthetic spirocyclic compound featuring a fused cyclohexane-isoquinoline core. The structure includes a cyclohexyl substituent at the 2' position, a ketone group at the 1'-oxo position, and a beta-alaninate methyl ester moiety linked via a carbonyl group.
Properties
Molecular Formula |
C25H34N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 3-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H34N2O4/c1-31-21(28)14-17-26-23(29)22-19-12-6-7-13-20(19)24(30)27(18-10-4-2-5-11-18)25(22)15-8-3-9-16-25/h6-7,12-13,18,22H,2-5,8-11,14-17H2,1H3,(H,26,29) |
InChI Key |
GEFLJGWIINQKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and isoquinoline intermediates, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include cyclohexanone, isoquinoline derivatives, and beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and controlled reaction environments further enhances the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on substituent effects, physicochemical properties, and synthetic considerations.
Structural Analogues and Substituent Effects
Key Observations:
Spiro Core Variations: The cyclopentane-isoquinoline analog (CAS 1239843-15-2) has a smaller spiro ring, likely increasing steric strain and altering conformational flexibility compared to the target compound’s cyclohexane-isoquinoline system .
Substituent Effects: 2'-Cyclohexyl vs. 2'-Phenyl: The cyclohexyl group in the target compound introduces greater lipophilicity and steric bulk compared to the phenyl group in CAS 60734-37-4, which may influence membrane permeability and metabolic stability .
Functional Group Modifications: The beta-alaninate methyl ester in the target compound serves as a prodrug moiety, which may enhance oral bioavailability compared to carboxylic acid derivatives (e.g., CAS 1239843-15-2 or 60734-37-4) .
Biological Activity
Methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic framework, which is known to influence its biological activity. The molecular formula is , and its structural features include:
- Spirocyclic system : Enhances interaction with biological targets.
- Beta-alanine moiety : May contribute to neuroprotective effects.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The spirocyclic structure may stabilize free radicals, thereby reducing oxidative stress in cells.
2. Neuroprotective Effects
Several studies have explored the neuroprotective potential of spirocyclic compounds. For instance, derivatives have shown inhibition of acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
The compound's beta-alanine component may provide anti-inflammatory effects, as seen in related studies where beta-alanine derivatives reduced pro-inflammatory cytokines.
4. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Study 1: Neuroprotection
A study investigated the neuroprotective effects of spirocyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to controls.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Methyl N-(...) | 15 | AChE inhibition |
| Reference Drug | 10 | AChE inhibition |
Study 2: Antimicrobial Activity
In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
